N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide
Description
N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a benzamide derivative featuring a dimethyl-substituted benzo[d]thiazole core linked to a sulfonyl-bearing benzamide moiety. This compound’s structural complexity arises from the combination of a rigid aromatic thiazole system, electron-withdrawing sulfonyl groups, and hydrophobic isopropyl substituents. Such features are often associated with enhanced binding affinity to biological targets, particularly enzymes or receptors involved in proliferative or inflammatory pathways.
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-11(2)26(23,24)15-7-5-14(6-8-15)18(22)21-19-20-16-9-12(3)13(4)10-17(16)25-19/h5-11H,1-4H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIMNOOGQWCRRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide typically involves multi-step organic reactions The benzamide moiety is then synthesized separately and coupled with the benzothiazole derivative under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The isopropylsulfonyl group in the target compound may enhance metabolic stability compared to morpholinomethyl or dimethylaminomethyl substituents in analogs like 4d and 4h, which are more prone to oxidation or hydrolysis .
- Bioactivity : Triazole-bearing analogs (e.g., from ) exhibit antiproliferative effects (e.g., 40% growth inhibition in NCI-H522 lung cancer cells), suggesting that the target compound’s sulfonyl group could modulate similar pathways if paired with a bioactive scaffold .
Physicochemical Properties
Melting points and spectral data for selected analogs are summarized below:
Notes:
- The target compound’s predicted higher molecular weight (~430–450) compared to 4h aligns with the bulkier isopropylsulfonyl group.
- Absence of pyridinyl protons (unlike 4d/4h) simplifies the 1H NMR spectrum, with aromatic signals concentrated in the dimethylbenzo[d]thiazole region .
Biological Activity
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
1. Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its broad spectrum of biological activities. The structural formula can be represented as follows:
This structure includes a thiazole ring fused with a benzene ring and an isopropylsulfonyl group, which contributes to its solubility and interaction with biological targets.
2.1 Anticancer Activity
Benzothiazole derivatives, including the compound , have shown promising anticancer properties. Research indicates that compounds with this structure can inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that similar benzothiazole derivatives exhibit significant cytotoxic effects against lung cancer cell lines such as A549, HCC827, and NCI-H358, with IC50 values ranging from 0.85 to 6.75 µM .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 | 2.12 ± 0.21 | High |
| HCC827 | 5.13 ± 0.97 | Medium |
| NCI-H358 | 0.85 ± 0.05 | High |
2.2 Antimicrobial Activity
The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported effective inhibition of Staphylococcus aureus and Escherichia coli using broth microdilution methods . This suggests potential applications in treating bacterial infections.
2.3 Neuropharmacological Effects
The benzothiazole moiety has also been linked to neuropharmacological effects, including analgesic and anticonvulsant activities. Compounds in this class may act as modulators of neurotransmitter systems, providing avenues for further research into their use in treating neurological disorders .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The compound may act as a negative allosteric modulator at specific receptors, influencing signaling pathways critical for cellular function .
4. Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives:
- In a study involving various analogs of benzothiazole, compounds were screened for their ability to inhibit tumor growth in vitro and in vivo models . The findings suggested that modifications to the benzothiazole structure could enhance anticancer activity.
- Another investigation focused on the neuroprotective effects of related compounds in animal models of neurodegeneration, indicating potential therapeutic benefits for conditions like Alzheimer's disease .
5. Conclusion
This compound represents a promising candidate for further pharmacological exploration due to its diverse biological activities, particularly in oncology and antimicrobial research. Continued studies are warranted to fully elucidate its mechanisms of action and therapeutic potential across various disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
